3-(3-Bromophenyl)-2'-methylpropiophenone
Overview
Description
3-(3-Bromophenyl)-2’-methylpropiophenone is an organic compound with a molecular formula of C16H15BrO It is a derivative of propiophenone, where the phenyl ring is substituted with a bromine atom at the 3-position and a methyl group at the 2’-position
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like akt . Akt, also known as Protein Kinase B, plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.
Mode of Action
It is known that bromophenyl compounds can participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst. The process involves oxidative addition, transmetalation, and reductive elimination .
Biochemical Pathways
Bromophenyl compounds are known to be involved in suzuki–miyaura cross-coupling reactions, which are widely used in organic synthesis for the formation of carbon-carbon bonds .
Pharmacokinetics
A study on a similar compound, 1-(3’-bromophenyl)-heliamine, showed that after oral administration, the maximum concentration was reached after 100 ± 045 h . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .
Result of Action
Bromophenyl compounds are known to participate in suzuki–miyaura cross-coupling reactions, which are widely used in organic synthesis for the formation of carbon-carbon bonds . This suggests that the compound could potentially be used in the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of 3-(3-Bromophenyl)-2’-methylpropiophenone can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which bromophenyl compounds participate are known to be influenced by the reaction conditions, including temperature, solvent, and the presence of a base .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-2’-methylpropiophenone typically involves the bromination of 3-phenylpropiophenone. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the phenyl ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Bromophenyl)-2’-methylpropiophenone may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-2’-methylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-(3-bromophenyl)-2’-methylbenzoic acid.
Reduction: Formation of 3-(3-bromophenyl)-2’-methylpropanol.
Substitution: Formation of 3-(3-methoxyphenyl)-2’-methylpropiophenone or 3-(3-cyanophenyl)-2’-methylpropiophenone.
Scientific Research Applications
3-(3-Bromophenyl)-2’-methylpropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-2’-methylpropiophenone: Similar structure but with bromine at the 4-position.
3-(3-Chlorophenyl)-2’-methylpropiophenone: Chlorine substituted instead of bromine.
3-(3-Bromophenyl)-2’-ethylpropiophenone: Ethyl group instead of methyl group at the 2’-position.
Uniqueness
3-(3-Bromophenyl)-2’-methylpropiophenone is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and potential applications. The presence of the bromine atom at the 3-position enhances its electrophilic properties, making it suitable for various substitution reactions. The methyl group at the 2’-position also affects its steric and electronic properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
3-(3-bromophenyl)-1-(2-methylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c1-12-5-2-3-8-15(12)16(18)10-9-13-6-4-7-14(17)11-13/h2-8,11H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZLYKVMVJEOCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401227798 | |
Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401227798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-95-8 | |
Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898781-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401227798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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